molecular formula C17H25NO2 B283427 N-[4-(allyloxy)-3-methoxybenzyl]-N-cyclohexylamine

N-[4-(allyloxy)-3-methoxybenzyl]-N-cyclohexylamine

Cat. No. B283427
M. Wt: 275.4 g/mol
InChI Key: OLACVQLJQLERMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)-3-methoxybenzyl]-N-cyclohexylamine, commonly known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a structural analog of anandamide, an endogenous cannabinoid receptor ligand, and has been shown to modulate the endocannabinoid system. In

Mechanism of Action

AM404 acts as a modulator of the endocannabinoid system by inhibiting the reuptake of anandamide, which leads to increased levels of anandamide in the brain. Anandamide is an endogenous cannabinoid receptor ligand that plays a role in pain modulation, appetite regulation, and mood regulation.
Biochemical and Physiological Effects:
AM404 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. AM404 has also been shown to have analgesic effects by modulating the endocannabinoid system. In addition, AM404 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

AM404 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It also has a high potency and selectivity for the endocannabinoid system. However, there are also limitations to using AM404 in lab experiments. It has a short half-life and can be rapidly metabolized, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on AM404. One area of research is the potential use of AM404 in the treatment of various diseases such as multiple sclerosis, epilepsy, and Parkinson's disease. Another area of research is the development of new analogs of AM404 that have improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of AM404 and its potential therapeutic properties.
In conclusion, AM404 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It acts as a modulator of the endocannabinoid system and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. While there are limitations to using AM404 in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

AM404 can be synthesized using a multi-step process that involves the reaction of 4-allyloxy-3-methoxybenzyl chloride with cyclohexylamine in the presence of a base. The resulting product is then purified using chromatography to obtain pure AM404.

Scientific Research Applications

AM404 has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. AM404 has also been studied for its potential use in the treatment of various diseases such as multiple sclerosis, epilepsy, and Parkinson's disease.

properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine

InChI

InChI=1S/C17H25NO2/c1-3-11-20-16-10-9-14(12-17(16)19-2)13-18-15-7-5-4-6-8-15/h3,9-10,12,15,18H,1,4-8,11,13H2,2H3

InChI Key

OLACVQLJQLERMM-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2CCCCC2)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CCCCC2)OCC=C

Origin of Product

United States

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